molecular formula C19H16ClFN4O2 B2402013 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide CAS No. 1351632-35-3

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide

Cat. No.: B2402013
CAS No.: 1351632-35-3
M. Wt: 386.81
InChI Key: BODXHWLXDHHNRI-UHFFFAOYSA-N
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Description

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a fluorobenzyl group

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

Biology

    Biological Probes: The compound may be used as a probe to study biological processes.

    Drug Development: It could be investigated for its potential as a therapeutic agent.

Medicine

    Pharmacology: The compound may be studied for its pharmacological properties, including its interaction with biological targets.

    Diagnostics: It could be used in diagnostic assays to detect specific biomolecules.

Industry

    Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other chemicals.

    Agriculture: It could be investigated for its potential use as a pesticide or herbicide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic substitution reaction.

    Formation of the azetidine ring: This can be synthesized through a ring-closing reaction.

    Attachment of the fluorobenzyl group: This step may involve a coupling reaction using reagents such as palladium catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the oxadiazole ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may produce reduced azetidine or oxadiazole compounds.

Mechanism of Action

The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-methylbenzyl)azetidine-1-carboxamide
  • 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)azetidine-1-carboxamide
  • 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide

Uniqueness

The uniqueness of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both a chlorophenyl and a fluorobenzyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN4O2/c20-15-3-1-2-13(8-15)17-23-18(27-24-17)14-10-25(11-14)19(26)22-9-12-4-6-16(21)7-5-12/h1-8,14H,9-11H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODXHWLXDHHNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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